1-[2-(ethylthio)benzoyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-2-17-13-9-5-4-8-12(13)14(16)15-10-6-3-7-11-15/h4-5,8-9H,2-3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUXUCKMEFWJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 2 Ethylthio Benzoyl Piperidine
Diverse Synthetic Routes to the Core Structure
The construction of the 1-[2-(ethylthio)benzoyl]piperidine framework is centered around the formation of a stable amide bond, preceded by the synthesis of key precursors.
Amidation Reactions and Precursor Synthesis
The principal method for synthesizing this compound involves the amidation reaction between a derivative of 2-(ethylthio)benzoic acid and piperidine (B6355638). A common and efficient route commences with the conversion of 2-(ethylthio)benzoic acid to its more reactive acyl chloride derivative, 2-(ethylthio)benzoyl chloride. This activation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The use of a catalytic amount of dimethylformamide (DMF) can accelerate this transformation.
Once 2-(ethylthio)benzoyl chloride is prepared, it is reacted with piperidine to form the target amide. This nucleophilic acyl substitution reaction is generally straightforward. A standard procedure involves the slow addition of the benzoyl chloride to a solution of piperidine, often in the presence of a base like triethylamine (B128534) or in a biphasic system with aqueous sodium hydroxide (B78521) (a Schotten-Baumann reaction) to neutralize the hydrochloric acid byproduct. orgsyn.orghud.ac.uk
The precursor, 2-(ethylthio)benzoic acid, can be synthesized through various methods, including the reaction of 2-mercaptobenzoic acid with an ethylating agent.
Role of Thioether Introduction in Synthesis
The introduction of the ethylthio group is a critical step in the synthesis of the core structure. One common strategy involves the S-alkylation of a thiosalicylate precursor with an ethyl halide, such as ethyl bromide or ethyl iodide. This nucleophilic substitution reaction, where the sulfur atom of the thiol acts as the nucleophile, is a fundamental method for forming thioether bonds.
Alternatively, the synthesis of related aryl thioethers has been achieved through reactions involving vinylsulfonium salts and N-heterocycles, which can lead to the formation of functionalized benzylic thioethers. acs.org While not a direct route to 2-(ethylthio)benzoic acid, these methods highlight modern approaches to constructing carbon-sulfur bonds in aromatic systems.
Stereoselective Synthesis Approaches
While the synthesis of the parent compound this compound does not inherently involve the creation of stereocenters, the principles of stereoselective synthesis become crucial when considering substituted derivatives. For instance, if the piperidine ring bears substituents, controlling the stereochemistry of these centers is of significant interest.
Approaches to the stereoselective functionalization of piperidines often rely on catalyst control. d-nb.inforesearchgate.net For example, rhodium-catalyzed C-H insertion reactions have been employed for the site-selective and stereoselective introduction of functional groups at various positions on the piperidine ring. d-nb.inforesearchgate.net Another strategy involves photoredox catalysis, which has been used for the α-amino C-H arylation of highly substituted piperidines with high diastereoselectivity. nih.govacs.org These methods, while not explicitly reported for this compound, represent the current state-of-the-art in the stereocontrolled synthesis of complex piperidine derivatives and could be adapted for such purposes.
Functional Group Interconversions and Derivatization
Once the this compound core is assembled, further chemical diversity can be achieved through modifications at either the piperidine ring or the ethylthio moiety.
Modifications at the Piperidine Ring
The piperidine ring offers several avenues for functionalization. The nitrogen atom, being part of an amide, is generally less reactive as a nucleophile. However, the α-protons to the nitrogen can be susceptible to deprotonation under strong basic conditions, although this can be challenging due to the amide functionality.
More commonly, modifications involve the C-H bonds of the piperidine ring. As mentioned in the context of stereoselective synthesis, directed C-H functionalization reactions provide a powerful tool for introducing substituents at specific positions. researchgate.net For instance, the use of a directing group on the nitrogen atom can guide a metal catalyst to activate a specific C-H bond for subsequent coupling reactions.
Alkylation of the piperidine ring itself, particularly at the nitrogen, is a common transformation for secondary amines. researchgate.net However, in the case of the pre-formed amide this compound, N-alkylation is not possible without cleavage of the amide bond. Instead, functionalization would focus on the carbon skeleton of the piperidine ring.
| Modification Type | Reagents and Conditions | Outcome | Reference |
| C-H Functionalization | Rhodium catalysts, diazo compounds | Introduction of new C-C bonds at specific positions | d-nb.inforesearchgate.net |
| Photoredox-catalyzed Arylation | Ir(ppy)₃, cyano(hetero)arenes, light | Arylation at the α-position to the nitrogen | nih.govacs.org |
Transformations of the Ethylthio Moiety
The ethylthio group is a versatile handle for further chemical transformations. The sulfur atom can be readily oxidized to different oxidation states, providing access to sulfoxides and sulfones. This oxidation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfoxides and sulfones have different electronic and steric properties, which can be useful for modulating the characteristics of the molecule.
The oxidation of the ethyl group itself can also be considered. Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄), alkyl side chains on aromatic rings can be oxidized to carboxylic acids. hud.ac.uknih.govacs.org However, the conditions required for this transformation are harsh and may also affect other parts of the molecule.
| Transformation | Reagents | Product | Reference |
| Oxidation of Sulfur | Hydrogen peroxide (H₂O₂), m-CPBA | 1-[2-(ethylsulfinyl)benzoyl]piperidine or 1-[2-(ethylsulfonyl)benzoyl]piperidine |
Benzoyl Ring Substitutions and Their Synthetic Implications
The introduction of various substituents onto the benzoyl ring of this compound can significantly alter its chemical properties and potential applications. The synthesis of such substituted derivatives primarily relies on the availability of appropriately substituted 2-(ethylthio)benzoic acids. These precursors can be prepared through several synthetic routes, often starting from substituted toluenes or other readily available aromatic compounds.
One common strategy involves the oxidation of a substituted toluene (B28343) to the corresponding benzoic acid, followed by the introduction of the ethylthio group. For instance, a substituted toluene can be oxidized using an oxidant in the presence of a metal catalyst and an initiator to yield the substituted benzoic acid. organic-chemistry.org Subsequently, the ethylthio group can be introduced at the ortho position.
Alternatively, a more direct approach involves the use of a substituted 2-halobenzoic acid as a starting material. The reaction of a 2-halobenzoic acid with sodium ethylthiolate can yield the desired 2-(ethylthio)benzoic acid derivative. The subsequent conversion of this substituted carboxylic acid to its corresponding acyl chloride, followed by reaction with piperidine, affords the final substituted this compound.
The nature of the substituents on the benzoyl ring has profound implications for the reactivity of the molecule. Electron-donating groups can increase the electron density on the benzoyl ring, potentially influencing the reactivity of the ethylthio group, for example, towards oxidation. Conversely, electron-withdrawing groups can make the carbonyl carbon more electrophilic, thereby affecting the rate and efficiency of the amide bond formation. The presence of bulky substituents may introduce steric hindrance, which can also impact reaction kinetics and product yields.
The following table summarizes various substituted benzoic acids that could serve as precursors for substituted this compound derivatives and the potential implications of these substitutions.
| Substituent (R) on Benzoyl Ring | Potential Synthetic Precursor | Synthetic Implications |
| Nitro (NO₂) | 2-(Ethylthio)-X-nitrobenzoic acid | Increased electrophilicity of the carbonyl carbon may facilitate amide formation. The nitro group can be a versatile handle for further functionalization. |
| Methoxy (OCH₃) | 2-(Ethylthio)-X-methoxybenzoic acid | The electron-donating nature may slightly decrease the reactivity of the acyl chloride but can influence the electronic properties of the final molecule. |
| Chloro (Cl) | 2-(Ethylthio)-X-chlorobenzoic acid | The electron-withdrawing nature can enhance the reactivity of the acyl chloride. The chloro substituent can participate in cross-coupling reactions. |
| Methyl (CH₃) | 2-(Ethylthio)-X-methylbenzoic acid | The electron-donating and steric effects can influence reaction rates and the conformation of the final product. |
Reaction Mechanism Elucidation in Synthetic Pathways
The primary reaction for the synthesis of this compound is the acylation of piperidine with 2-(ethylthio)benzoyl chloride. This reaction follows a nucleophilic acyl substitution mechanism.
The process is initiated by the nucleophilic attack of the nitrogen atom of the piperidine on the electrophilic carbonyl carbon of the 2-(ethylthio)benzoyl chloride. This step leads to the formation of a tetrahedral intermediate. The stability of this intermediate is a key factor in determining the reaction rate. The presence of the ethylthio group at the ortho position can influence the stability of this intermediate through both electronic and steric effects. Electronically, the sulfur atom can donate electron density to the aromatic ring, which might slightly destabilize the negatively charged oxygen in the tetrahedral intermediate. Sterically, the ethylthio group can hinder the approach of the piperidine nucleophile.
In the subsequent step, the tetrahedral intermediate collapses, leading to the expulsion of the chloride ion, which is a good leaving group. This results in the regeneration of the carbonyl double bond and the formation of the protonated amide. Finally, a base, which can be another molecule of piperidine or an added non-nucleophilic base like triethylamine, deprotonates the nitrogen atom to yield the final product, this compound, and the corresponding ammonium (B1175870) salt.
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the carbonyl carbon of 2-(ethylthio)benzoyl chloride.
Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
Elimination of Leaving Group: The intermediate collapses, and the chloride ion is eliminated.
Deprotonation: A base removes the proton from the nitrogen atom, yielding the final amide product.
Mechanistic studies on the acylation of amines with benzoyl chlorides have shown that the reaction rate is influenced by the nature of the substituents on the benzoyl chloride, the nucleophilicity of the amine, and the solvent used. For 2-(ethylthio)benzoyl chloride, the ortho-ethylthio group likely plays a significant role in modulating the reactivity of the acyl chloride.
Green Chemistry Principles in Synthetic Strategies for the Compound
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of safer solvents, the development of catalytic methods, and the minimization of waste.
Solvent Selection: Traditional amide synthesis often employs chlorinated solvents like dichloromethane (B109758) or polar aprotic solvents such as dimethylformamide (DMF). These solvents are associated with environmental and health concerns. A greener approach involves the use of bio-based and less toxic solvents. For instance, Cyrene™, a bio-alternative dipolar aprotic solvent, has been shown to be an effective medium for the synthesis of amides from acid chlorides and amines. rsc.orghud.ac.uk The use of such solvents significantly reduces the environmental footprint of the synthesis.
Catalytic Methods: The classical Schotten-Baumann reaction for amide synthesis from an acyl chloride and an amine typically requires a stoichiometric amount of base to neutralize the generated HCl. While effective, this generates a significant amount of salt waste. The direct condensation of a carboxylic acid and an amine to form an amide is a more atom-economical approach. However, this reaction is often thermodynamically unfavorable and requires harsh conditions or the use of coupling agents, which themselves generate waste.
Recent research has focused on developing catalytic methods for direct amidation. While specific catalytic systems for the synthesis of this compound have not been extensively reported, general green catalytic approaches for amide bond formation can be applied. These include the use of heterogeneous catalysts that can be easily separated and recycled, and biocatalytic methods employing enzymes.
Waste Minimization: A key principle of green chemistry is to design syntheses with high atom economy, minimizing the formation of byproducts. The direct amidation of 2-(ethylthio)benzoic acid with piperidine, if achievable under mild catalytic conditions, would be a significant step towards a greener synthesis of the target compound, as water would be the only byproduct.
The following table outlines some green chemistry strategies applicable to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Use of Safer Solvents | Replacing traditional hazardous solvents with greener alternatives like Cyrene™ or water for the amide formation step. rsc.orghud.ac.uk |
| Catalysis | Employing catalytic amounts of a recyclable catalyst for the direct amidation of 2-(ethylthio)benzoic acid with piperidine, avoiding stoichiometric activating agents. |
| Atom Economy | Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. Direct amidation offers higher atom economy than the acyl chloride route. |
| Waste Prevention | Minimizing waste by using catalytic methods and avoiding the use of stoichiometric reagents that end up as byproducts. |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Ligand-Based Pharmacophore Modeling for Cannabinoid Receptor Modulation
Pharmacophore modeling is a crucial technique in drug discovery, used to define the essential three-dimensional arrangement of chemical features necessary for biological activity. dergipark.org.trfiveable.memdpi.com While numerous pharmacophore models exist for various classes of cannabinoid receptor agonists and antagonists, none were found that specifically included or were derived from 1-[2-(ethylthio)benzoyl]piperidine or its close analogues. nih.gov Constructing such a model would require a set of active molecules with similar structures, which is not available in the current literature.
Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Models
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. uoa.grmdpi.com These models are valuable for predicting the potency of new analogues. A search for QSAR models applied to this compound or related 2-(alkylthio)benzoylpiperidines for cannabinoid receptor activity yielded no results. Existing 3D-QSAR studies on cannabinoid ligands have focused on different structural classes, such as classical cannabinoids or aminoalkylindoles. nih.govuoa.grmdpi.comnih.gov
Impact of Conformational Preferences on Receptor Interactions
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a receptor. Conformational analysis helps in understanding the bioactive pose of a ligand. nih.gov There are no published studies on the conformational preferences of this compound and how they might influence its interaction with CB1 or CB2 receptors. Such studies, often involving techniques like NMR spectroscopy and computational modeling, are essential for rational drug design but have not been applied to this specific compound in this context. nih.govpreprints.org
Role of Specific Moieties (Piperidine, Benzoyl, Ethylthio) in Receptor Binding
An analysis of the contribution of individual chemical fragments to receptor binding is a cornerstone of medicinal chemistry.
Piperidine (B6355638) Moiety: The piperidine ring is a common scaffold in many biologically active compounds, valued for its ability to introduce a basic nitrogen atom and adopt specific chair or boat conformations. nih.gov Its role in cannabinoid receptor ligands is less defined compared to other scaffolds.
Benzoyl Moiety: The benzoyl group can participate in various interactions, including pi-stacking and hydrogen bonding. In the context of cannabinoid receptors, its specific contribution within the this compound structure has not been explored.
Ethylthio Moiety: The sulfur-containing ethylthio group (-S-CH₂CH₃) can influence a molecule's lipophilicity, metabolic stability, and potential for hydrogen bonding or other interactions. The specific role of a thioether at the ortho position of the benzoyl ring in cannabinoid receptor binding is unknown, as no studies on this particular substitution pattern were found.
Chemoinformatic Approaches to Analogue Design and Optimization
Chemoinformatics employs computational methods to analyze chemical data and guide the design of new molecules. frontiersin.org This includes techniques like virtual screening, scaffold hopping, and library design. The absence of initial biological data (a "hit" compound) for this compound at cannabinoid receptors means that chemoinformatic approaches for its optimization as a cannabinoid modulator have not been pursued in the published literature.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. nih.gov For a molecule like 1-[2-(ethylthio)benzoyl]piperidine, these calculations would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. This information helps in understanding the molecule's reactivity, stability, and the nature of its chemical bonds. nih.gov For instance, studies on similar piperidine (B6355638) derivatives have utilized methods like RHF/6-31G(d) and MP2/6-31G(d) to determine their electronic and spatial structures. researchgate.net Such calculations can elucidate the preferred conformations and the energetic favorability of different substituent positions on the piperidine ring. researchgate.net
Table 1: Hypothetical Electronic Properties of this compound based on Quantum Chemical Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from quantum chemical calculations.
Molecular Docking Studies with Cannabinoid Receptors (CB1 and CB2)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com Given the structural similarities of some benzoylpiperidine derivatives to known cannabinoid receptor ligands, it is plausible to investigate the interaction of this compound with CB1 and CB2 receptors. nih.govmdpi.com
Docking simulations would place the this compound molecule into the binding sites of CB1 and CB2 receptor models. The analysis of the resulting poses would identify the most likely binding orientation. Key interactions could include hydrogen bonds between the carbonyl oxygen of the benzoyl group and specific amino acid residues in the receptor, as well as hydrophobic interactions involving the ethylthio and piperidine moieties. mdpi.comnottingham.ac.uk For example, in studies of other ligands, interactions such as π–π stacking with phenylalanine residues and hydrogen bonding with serine or threonine residues have been shown to be important for binding to cannabinoid receptors. mdpi.com
By analyzing the docked poses, specific amino acid residues within the CB1 and CB2 receptors that are crucial for recognizing and binding this compound could be identified. nih.gov These key residues form the binding pocket and their interactions with the ligand determine the binding affinity and selectivity. For instance, in CB2 receptor docking studies of other compounds, residues like Thr114, Phe183, and Ser285 have been identified as key for ligand interaction. mdpi.com
Table 2: Potential Key Interacting Residues for this compound at Cannabinoid Receptors (Hypothetical)
| Receptor | Interacting Residues | Type of Interaction |
| CB1 | Phe200, Trp279, Leu387 | Hydrophobic, π-π stacking |
| Ser383 | Hydrogen Bond | |
| CB2 | Phe183, Val113 | Hydrophobic |
| Thr114, Ser285 | Hydrogen Bond |
Note: This table presents hypothetical key residues based on known interactions of other ligands with cannabinoid receptors.
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability. nih.govmdpi.com An MD simulation of the this compound-receptor complex would reveal how the ligand and protein move and adapt to each other. mdpi.com The stability of the binding pose predicted by docking can be validated by monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone throughout the simulation. Stable hydrogen bonds and persistent hydrophobic contacts observed during the simulation would further confirm the binding mode. mdpi.com
Free Energy Calculations for Binding Affinity Prediction
Free energy calculations, such as Free Energy Perturbation (FEP) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are used to predict the binding affinity of a ligand to a receptor. nih.govrsc.org These methods calculate the change in free energy upon binding, which is directly related to the binding constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). nih.gov Applying these methods to the this compound-cannabinoid receptor complex would provide a quantitative estimate of its binding potency, which is crucial for lead optimization in drug design. nih.govnih.gov
De Novo Design Strategies based on Computational Insights
The insights gained from quantum chemical calculations, molecular docking, and molecular dynamics simulations can be used to guide the design of new, potentially more potent and selective analogs of this compound. For example, if a specific region of the binding pocket is found to be unoccupied, modifications could be made to the ligand to introduce new functional groups that can form additional favorable interactions. This iterative process of computational analysis and chemical synthesis is a cornerstone of modern structure-based drug design.
Mechanistic Insights into Cannabinoid Receptor Interaction and Selectivity
Biochemical Assay Methodologies for Receptor Binding
No published studies have utilized biochemical assays, such as radioligand binding assays or in vitro functional assays, to investigate the binding of 1-[2-(ethylthio)benzoyl]piperidine to cannabinoid receptors.
Ligand Selectivity Profiling across Cannabinoid Receptor Subtypes
There is no data available on the selectivity profile of this compound for CB1 versus CB2 receptor subtypes.
Allosteric Modulation Mechanisms and their Investigation
The potential for this compound to act as an allosteric modulator of cannabinoid receptors has not been investigated in any publicly available research.
Receptor Activation and Deactivation Pathways
The effects of this compound on cannabinoid receptor activation or deactivation pathways are unknown.
Signaling Pathway Modulations
There is no information on whether this compound modulates downstream signaling pathways associated with cannabinoid receptors, such as G-protein coupling or arrestin recruitment.
Advanced Spectroscopic and Structural Elucidation for Mechanistic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 1-[2-(ethylthio)benzoyl]piperidine, ¹H and ¹³C NMR would provide critical insights into its conformational and dynamic properties, particularly concerning the amide bond rotation and the piperidine (B6355638) ring puckering.
Due to the partial double bond character of the C-N amide bond, rotation is restricted, leading to the potential existence of two rotamers. This can result in the broadening or splitting of signals for the piperidine protons, especially those alpha to the nitrogen. Variable-temperature NMR studies would be instrumental in probing this dynamic process. By acquiring spectra at different temperatures, the coalescence point of the exchanging signals can be determined, allowing for the calculation of the energy barrier (ΔG‡) for amide bond rotation.
The ¹H NMR spectrum is expected to show distinct signals for the piperidine, benzoyl, and ethylthio moieties. The protons on the piperidine ring would likely appear as a complex set of multiplets in the 1.5-4.0 ppm range. The aromatic protons of the 2-(ethylthio)benzoyl group would resonate in the downfield region, typically between 7.0 and 8.0 ppm. The ethyl group would present a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, likely in the upfield region.
The ¹³C NMR spectrum would complement the proton data, with the carbonyl carbon appearing significantly downfield (around 170 ppm). The aromatic carbons would resonate between 120 and 140 ppm, while the piperidine and ethylthio carbons would be found in the more shielded region of the spectrum. The precise chemical shifts would be influenced by the electronic effects of the thioether and amide functionalities.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Notes |
| Piperidine C2/C6 (α to N) | 3.5 - 3.8 (broad) | ~45 - 50 | Broad signals due to amide bond rotation. |
| Piperidine C3/C5 (β to N) | 1.5 - 1.8 | ~25 - 27 | |
| Piperidine C4 (γ to N) | 1.5 - 1.7 | ~24 - 26 | |
| Ethyl -SCH₂- | 2.9 - 3.1 (quartet) | ~28 - 32 | |
| Ethyl -CH₃ | 1.2 - 1.4 (triplet) | ~14 - 16 | |
| Aromatic CH | 7.2 - 7.8 | ~125 - 135 | Complex multiplet pattern expected. |
| Aromatic C-S | ~138 - 142 | Quaternary carbon. | |
| Aromatic C-CO | ~135 - 138 | Quaternary carbon. | |
| Carbonyl C=O | - | ~168 - 172 |
Note: Predicted values are based on data for analogous compounds such as N-benzoylpiperidine and substituted thioanisoles. Actual values may vary.
X-ray Crystallography of Compound-Receptor Complexes
X-ray crystallography provides an atomic-level view of a molecule's solid-state structure and is the gold standard for visualizing ligand-receptor interactions. Although no crystal structure of a this compound-receptor complex has been reported, a hypothetical analysis can illustrate the potential insights.
If co-crystallized with a target receptor, the resulting structure would reveal the precise binding mode of the compound. Key information would include:
Binding Pocket Identification: The specific amino acid residues that form the binding site.
Intermolecular Interactions: The detailed network of hydrogen bonds, hydrophobic interactions, van der Waals forces, and potential π-π or cation-π stacking that stabilize the complex. For instance, the carbonyl oxygen could act as a hydrogen bond acceptor, while the phenyl ring could engage in aromatic interactions. The ethylthio group could occupy a hydrophobic pocket.
Conformation of the Ligand: The three-dimensional arrangement of the ligand when bound to the receptor, which may differ significantly from its preferred conformation in solution.
The piperidine ring would be expected to adopt a chair conformation. The crystallographic data would also provide precise bond lengths and angles, confirming the molecular geometry.
Table 2: Typical Bond Lengths and Angles for Key Moieties
| Parameter | Typical Value | Reference Moiety |
| C=O Bond Length | 1.22 - 1.24 Å | Benzoyl group |
| C-N (Amide) Bond Length | 1.33 - 1.35 Å | Benzoylpiperidine |
| C-S Bond Length | 1.75 - 1.80 Å | Aromatic thioether |
| C-N-C Angle (in piperidine) | ~112° | Piperidine ring |
| O=C-N Angle | ~122° | Amide group |
Note: These values are generalized from crystallographic data of similar organic compounds and serve as expected ranges.
Mass Spectrometry-Based Ligand-Receptor Interaction Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio of ions. Beyond molecular weight determination, specialized MS techniques can be used to study non-covalent interactions between ligands and receptors. Techniques such as electrospray ionization (ESI) can transfer intact protein-ligand complexes from solution into the gas phase, allowing for the direct observation of the complex and determination of binding stoichiometry.
In the absence of receptor interaction studies, the fragmentation pattern of this compound itself under electron ionization (EI-MS) can be predicted to aid in its identification. The molecular ion peak (M⁺) would be observed, and its fragmentation would likely proceed through several characteristic pathways.
Key predicted fragments would include:
The Benzoyl Cation: A prominent peak resulting from the cleavage of the amide bond, yielding [C₆H₄(SCH₂CH₃)CO]⁺.
The Piperidinyl Cation: A fragment corresponding to the piperidine ring.
Loss of the Ethyl Group: Cleavage at the thioether bond could lead to the loss of an ethyl radical.
Alpha-Cleavage: Fragmentation of the piperidine ring itself is also possible.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |
| 249 | [M]⁺ | Molecular Ion |
| 220 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 165 | [C₆H₄(SCH₂CH₃)CO]⁺ | Cleavage of the amide C-N bond |
| 105 | [C₇H₅O]⁺ | Benzoyl cation (less likely due to ortho substituent) |
| 84 | [C₅H₁₀N]⁺ | Piperidinyl fragment |
Note: The relative intensities of these fragments would depend on their stability.
Circular Dichroism and Chiral Recognition Studies
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. youtube.com It is a technique particularly sensitive to the chiral properties of molecules and is widely used to study the secondary structure of proteins and the stereochemistry of small molecules. youtube.com
The parent compound, this compound, is achiral and therefore would not produce a CD signal on its own. However, CD spectroscopy could become a valuable tool in several scenarios:
Chiral Derivatives: If a chiral center were introduced into the molecule, for example, by using a substituted chiral piperidine ring, CD spectroscopy could be used to confirm the enantiomeric purity and assign the absolute configuration of the resulting stereoisomers.
Induced CD: When an achiral molecule like this compound binds to a chiral macromolecule, such as a receptor protein or DNA, an induced CD (ICD) signal can be observed in the absorption bands of the achiral ligand. rsc.org This ICD signal arises from the interaction of the ligand's chromophores with the asymmetric environment of the binding site. The sign and magnitude of the ICD signal can provide information about the conformation and orientation of the bound ligand.
Conformational Chirality: Although the parent molecule is achiral, hindered rotation around single bonds could, in principle, lead to stable, non-superimposable conformations (atropisomers) that are chiral. CD spectroscopy would be the ideal method to detect and study such conformational chirality.
In a hypothetical study of the interaction between this compound and a chiral receptor, changes in the CD spectrum of the receptor (typically in the far-UV region for protein secondary structure and near-UV for tertiary structure) upon ligand binding could indicate conformational changes in the receptor.
Future Research Directions and Translational Opportunities Academic Focus
Exploration of Novel Synthetic Pathways
The synthesis of the benzoylpiperidine fragment is generally considered straightforward, often utilizing low-cost and safe reagents. nih.gov Established methods frequently start from commercially available precursors like isonipecotic acid or its ethyl ester. nih.govprepchem.com One common strategy involves the N-acetylation of the piperidine's amino group to prevent side reactions, followed by further modifications. mdpi.com Another approach is the Weinreb-Nahm ketone synthesis. nih.gov
Future research could focus on developing more efficient and stereoselective synthetic routes specifically for 1-[2-(ethylthio)benzoyl]piperidine. This could involve:
Catalytic Methods: Investigating novel transition-metal-catalyzed cross-coupling reactions to introduce the ethylthio group onto the benzoyl ring. nih.gov Palladium-catalyzed reactions, for instance, have been successfully used for creating substituted piperidines. ajchem-a.com
Flow Chemistry: Implementing continuous flow synthesis to improve reaction efficiency, safety, and scalability. This approach can offer precise control over reaction parameters, potentially leading to higher yields and purity.
Green Chemistry Approaches: Designing synthetic pathways that utilize environmentally benign solvents and reagents, and minimize waste production, for example, through water-catalyzed reactions. ajchem-a.com
Development of Advanced Computational Models
Computational modeling, particularly molecular docking, has been instrumental in understanding the interaction of benzoylpiperidine derivatives with their biological targets, such as the monoacylglycerol lipase (B570770) (MAGL) and serotonin (B10506) receptors. nih.govmdpi.com For instance, docking studies have helped elucidate how the benzoyl portion of a ligand sits (B43327) within a lipophilic channel of its target enzyme. mdpi.com
For this compound, future computational research should aim to:
Develop Predictive Pharmacokinetic Models: Create in silico models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. This can help in early-stage assessment of its drug-like characteristics.
Perform Molecular Dynamics (MD) Simulations: Conduct MD simulations to understand the dynamic behavior of the compound when bound to a receptor. This can provide insights into the stability of the ligand-receptor complex and the conformational changes involved.
Utilize Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: Employ QM/MM approaches to model the electronic structure of the ligand and its interactions within the receptor's active site with high accuracy, which is particularly useful for studying reaction mechanisms if the compound acts as an enzyme inhibitor.
Identification of Additional Biological Targets beyond Cannabinoid Receptors
While many benzoylpiperidine derivatives have been investigated for their activity at cannabinoid receptors, there is growing evidence that these and similar compounds can interact with a range of other biological targets. nih.govnih.govnih.gov Phytocannabinoids themselves have been shown to interact with non-cannabinoid receptors like the transient receptor potential (TRP) channels and peroxisome proliferator-activated receptors (PPARs). mdpi.comresearchgate.net This suggests that the pharmacological profile of this compound may extend beyond the endocannabinoid system. lumirlab.com
Future research should focus on:
Broad-Spectrum Target Screening: Employing high-throughput screening assays against a diverse panel of receptors, enzymes, and ion channels to identify novel biological targets. This could uncover unexpected therapeutic applications.
Phenotypic Screening: Using cell-based assays to observe the effects of the compound on cellular phenotypes, which can help identify its mechanism of action without a preconceived target.
Chemoproteomics: Utilizing chemical probes derived from this compound to pull down its interacting proteins from cell lysates, allowing for the direct identification of its molecular targets.
Integration of Omics Data for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, it is crucial to move beyond single-target studies and adopt a systems-level approach. The integration of various "omics" datasets (genomics, transcriptomics, proteomics, and metabolomics) can provide a holistic view of the compound's impact on cellular networks. nih.govnih.gov This approach aims to combine data from multiple molecular layers to identify interconnected biomolecular features and pathways affected by the compound. nih.gov
Future academic endeavors in this area should include:
Transcriptomic Analysis: Performing RNA sequencing (RNA-seq) on cells or tissues treated with the compound to identify changes in gene expression profiles.
Proteomic and Metabolomic Profiling: Using mass spectrometry-based techniques to quantify changes in protein and metabolite levels, respectively. This can reveal alterations in signaling pathways and metabolic processes.
Application in Chemical Biology Tools and Probes
The piperidine (B6355638) scaffold is a key component in many biologically active molecules and chemical probes. mdpi.com Derivatives of benzoylpiperidine have been developed as potent and selective inhibitors for various enzymes, including acetylcholinesterase (AChE). nih.govnih.gov The structural features of this compound make it a candidate for development into a specialized chemical probe.
Future research could explore its application as:
Photoaffinity Probes: Incorporating a photoreactive group into the molecule to allow for covalent cross-linking to its biological target upon UV irradiation. This is a powerful technique for target identification and validation.
Fluorescent Probes: Attaching a fluorophore to the compound to enable visualization of its subcellular localization and interaction with its target in real-time using advanced microscopy techniques.
Affinity-Based Probes: Immobilizing the compound on a solid support (e.g., beads) to create an affinity matrix for capturing and identifying its binding partners from complex biological samples.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
